molecular formula C10H9BrClIN2O B1527997 4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine CAS No. 1305324-59-7

4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine

Cat. No. B1527997
CAS RN: 1305324-59-7
M. Wt: 415.45 g/mol
InChI Key: PFWCCBWRZODRHP-UHFFFAOYSA-N
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Description

“4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine” is a chemical compound with the empirical formula C11H10BrIN2O3 and a molecular weight of 425.02 . It is a solid substance .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its empirical formula is C11H10BrIN2O3 and its molecular weight is 425.02 .

Scientific Research Applications

BCPI has been studied for its potential as a therapeutic agent. It has been used in the treatment of various diseases, including cancer, diabetes, and neurological disorders. BCPI has also been studied for its potential as an anti-inflammatory agent and as a neuroprotectant. In addition, BCPI has been studied for its potential to inhibit the growth of certain bacteria and fungi.

Mechanism of Action

BCPI has been shown to act through several mechanisms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). BCPI has also been shown to inhibit the activity of certain proteins, such as NF-κB. In addition, BCPI has been shown to modulate the activity of certain receptors, such as the G-protein-coupled receptor (GPCR).
Biochemical and Physiological Effects
BCPI has been studied for its biochemical and physiological effects. It has been shown to inhibit the production of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). BCPI has also been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K) pathways. In addition, BCPI has been shown to modulate the activity of certain transcription factors, such as nuclear factor-kappa B (NF-κB).

Advantages and Limitations for Lab Experiments

BCPI has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. In addition, BCPI has a wide range of applications in the lab, including the study of biochemical and physiological processes. However, there are some limitations to the use of BCPI in lab experiments. BCPI is not very stable, and can degrade over time. In addition, BCPI can be toxic at high concentrations.

Future Directions

BCPI has a wide range of potential applications in the field of scientific research. It has been studied for its potential as a therapeutic agent, as well as for its biochemical and physiological effects. In the future, BCPI could be studied for its potential to modulate the activity of certain enzymes and proteins, as well as for its potential to inhibit the growth of certain bacteria and fungi. In addition, BCPI could be studied for its potential to modulate the activity of certain receptors and transcription factors. Finally, BCPI could be studied for its potential to modulate the activity of certain signaling pathways.

properties

IUPAC Name

4-bromo-2-tert-butyl-7-chloro-6-iodo-[1,3]oxazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClIN2O/c1-10(2,3)9-14-5-6(16-9)4(12)8(13)15-7(5)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWCCBWRZODRHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=C(N=C2Br)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301154671
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1305324-59-7
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1305324-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-c]pyridine, 4-bromo-7-chloro-2-(1,1-dimethylethyl)-6-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301154671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine
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4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine
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4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine
Reactant of Route 4
4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine
Reactant of Route 5
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Reactant of Route 6
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4-Bromo-2-(tert-butyl)-7-chloro-6-iodooxazolo[4,5-C]pyridine

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